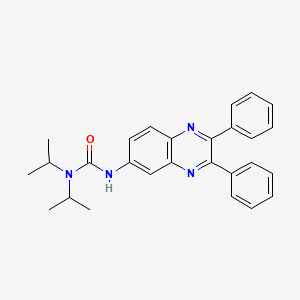![molecular formula C19H14ClIN2O2S B4666105 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B4666105.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide
Overview
Description
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, commonly known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are a family of enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to chromatin condensation and transcriptional repression. CI-994 has been shown to have antitumor activity in preclinical models and is currently being investigated as a potential cancer therapy.
Mechanism of Action
The mechanism of action of CI-994 is primarily through inhibition of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide enzymes, which leads to increased acetylation of histone proteins and altered gene expression. This can result in cell cycle arrest, apoptosis, and inhibition of angiogenesis, all of which can contribute to the antitumor activity of CI-994.
Biochemical and Physiological Effects:
In addition to its antitumor activity, CI-994 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of malaria parasites, and to have neuroprotective effects in models of Parkinson's disease. CI-994 has also been shown to have anti-inflammatory effects, which may be relevant for certain disease states.
Advantages and Limitations for Lab Experiments
One advantage of CI-994 as a research tool is its specificity for N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide enzymes, which allows for the study of the role of these enzymes in various biological processes. However, one limitation is that N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide inhibition can have pleiotropic effects on gene expression, which can make it difficult to interpret the results of experiments. Additionally, CI-994 has relatively low potency compared to other N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research on CI-994. One area of interest is the development of more potent and selective N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide inhibitors based on the structure of CI-994. Another area of interest is the investigation of the role of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide enzymes in non-cancer diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, the combination of CI-994 with other cancer therapies, such as immunotherapy, is an area of active investigation.
Scientific Research Applications
CI-994 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to have antitumor activity in a variety of cancer types, including breast, lung, colon, and prostate cancer. CI-994 has also been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2O2S/c1-25-17-9-12-5-3-2-4-11(12)8-14(17)18(24)23-19(26)22-16-7-6-13(21)10-15(16)20/h2-10H,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRMUIUNCQMOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4666024.png)
![1-(4-bromophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4666042.png)
![6-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666051.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4666066.png)
![ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4666071.png)
![2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4666083.png)
![1-(2-amino-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrochloride](/img/structure/B4666089.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4666090.png)
![2-[(4-phenoxyphenyl)amino]nicotinonitrile](/img/structure/B4666092.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666099.png)

![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4666117.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4666121.png)
